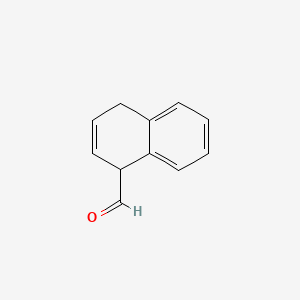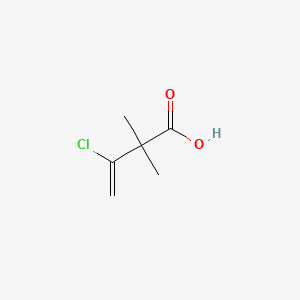
Meloxicam-d3
Übersicht
Beschreibung
Meloxicam-d3 ist eine deuterierte Form von Meloxicam, einem nichtsteroidalen Antirheumatikum (NSAR), das zur Behandlung von Schmerzen und Entzündungen bei rheumatischen Erkrankungen und Arthrose eingesetzt wird . Die Deuteriumatome in this compound ersetzen die Wasserstoffatome in der Methylgruppe, was in pharmakokinetischen Studien hilfreich sein kann, da es die Verfolgung des Stoffwechsels und der Verteilung des Arzneimittels im Körper ermöglicht .
Wissenschaftliche Forschungsanwendungen
Meloxicam-d3 has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Meloxicam-d3 primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation . This compound preferentially inhibits COX-2, which is induced during inflammation .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by blocking their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins . As a result, the production of prostaglandins is decreased, leading to reduced inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key players in the inflammatory response . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling .
Pharmacokinetics
It’s known that meloxicam, the parent compound, has a longer half-life than most other nsaids, making it a favorable option for those who require once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of STING phosphorylation, which alleviates intracellular DNA-mediated autoimmune responses . It also enhances the antioxidant properties of albumin and prevents protein oxidation and glycation under the influence of various factors . In neurons, this compound has been shown to inhibit apoptosis by deactivating tumor necrosis factor receptor superfamily member 25 .
Action Environment
Environmental factors can influence the action of this compound. For instance, the gut microbiome can interact with drugs in a complex and bidirectional manner, influencing drug effectiveness . Additionally, factors such as sugars, aldehydes, and oxidants can influence the antioxidant and anti-glycating activity of this compound .
Biochemische Analyse
Biochemical Properties
Meloxicam-d3 interacts with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity . This interaction reduces the synthesis of prostaglandins, which are mediators of inflammation .
Cellular Effects
This compound has been shown to inhibit intracellular DNA-induced immune responses . It also influences cell function by reducing inflammation and pain, which are often results of cellular processes involving prostaglandins .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the enzyme COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
This compound has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . Over time, it continues to inhibit COX-2, maintaining its anti-inflammatory effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At therapeutic doses, it effectively reduces inflammation and pain. At high doses, it may lead to adverse effects .
Metabolic Pathways
This compound is metabolized primarily by the enzyme CYP2C9, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .
Transport and Distribution
This compound is likely to be distributed in highly perfused tissues such as the liver and kidney due to its high binding to albumin . It is also found in synovial fluid, which is important in the context of its use for treating arthritis .
Subcellular Localization
Given its mechanism of action involving the inhibition of COX-2, an enzyme found in the endoplasmic reticulum and nuclear envelope, it is likely that this compound localizes to these areas within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Meloxicam-d3 kann mit verschiedenen Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung deuterierter Reagenzien bei der Synthese von Meloxicam. So kann die Synthese beispielsweise mit der deuterierten Form von 2-Methyl-4-hydroxy-1,2-Benzothiazin-3-carboxamid-1,1-dioxid beginnen, das dann unter bestimmten Bedingungen mit 5-Methyl-2-thiazolylamin umgesetzt wird, um this compound zu ergeben .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren beinhaltet in der Regel die Verwendung von hochreinen deuterierten Reagenzien und Lösungsmitteln, um die Qualität und Konsistenz des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Stabilität und Reaktivität der Verbindung unter verschiedenen Bedingungen zu verstehen .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von this compound zu Carbonsäurederivaten führen, während die Reduktion zu Alkoholderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Cyclooxygenase (COX)-Enzyme, insbesondere COX-2, hemmt, die an der Synthese von Prostaglandinen beteiligt sind. Prostaglandine sind Mediatoren von Entzündungen, Schmerzen und Fieber. Durch die Hemmung von COX-2 reduziert this compound die Produktion von Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden .
Analyse Chemischer Reaktionen
Types of Reactions
Meloxicam-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Piroxicam: Ein weiteres NSAR, das eng mit Meloxicam verwandt ist. Es hemmt ebenfalls COX-Enzyme, hat aber eine andere chemische Struktur.
Celecoxib: Ein selektiver COX-2-Hemmer mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Diclofenac: Ein weit verbreitetes NSAR, das sowohl COX-1- als auch COX-2-Enzyme hemmt.
Einzigartigkeit von Meloxicam-d3
This compound ist aufgrund seiner Deuteriumatome einzigartig, die deutliche Vorteile in pharmakokinetischen Studien bieten. Das Vorhandensein von Deuterium kann zu einer langsameren Stoffwechselrate führen, wodurch die Verteilung und der Stoffwechsel des Arzneimittels im Körper genauer verfolgt werden können .
Eigenschaften
IUPAC Name |
4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715713 | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942047-63-4 | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 942047-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)



![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)




![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

